molecular formula C18H13N3O4 B2912405 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide CAS No. 1797603-21-4

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide

Cat. No.: B2912405
CAS No.: 1797603-21-4
M. Wt: 335.319
InChI Key: OUVDWVVTOKTGNI-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted with a furan-2-yl group at position 3, connected via a methylene bridge to a phenyl ring. The phenyl ring is further linked to a furan-2-carboxamide moiety.

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-18(15-8-4-10-24-15)19-13-6-2-1-5-12(13)11-16-20-17(21-25-16)14-7-3-9-23-14/h1-10H,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVDWVVTOKTGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically begins with the preparation of 3-(furan-2-yl)-1,2,4-oxadiazole. This can be achieved via a cyclization reaction between furan-2-carbohydrazide and a nitrile oxide. Following that, the compound is then subjected to further reactions to introduce the carboxamide group.

Typical reaction conditions:

  • Solvent: Dimethylformamide (DMF)

  • Catalyst: 1,2,4-oxadiazole is formed using copper (I) chloride (CuCl) as a catalyst.

  • Temperature: Generally, around 100-120°C for the cyclization step.

Industrial Production Methods

Given its complexity, industrial production may involve multi-step synthesis in batch reactors, with careful control over reaction conditions to maximize yield and purity. The methods may include continuous flow chemistry to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide can undergo several chemical reactions, including:

  • Oxidation: The furan ring is susceptible to oxidation under strong oxidizing conditions, forming corresponding diketones.

  • Reduction: The compound can be reduced at the amide bond under specific conditions, typically using hydrogenation.

  • Substitution: The 1,2,4-oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Hydrogen gas (H2) with a palladium/carbon (Pd/C) catalyst.

  • Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH).

Major Products Formed from These Reactions

  • Oxidation of the furan ring leads to formation of diketones.

  • Reduction can yield primary amines.

  • Substitution products depend on the nature of the reagents used.

Scientific Research Applications

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide finds diverse applications:

  • Chemistry: : Utilized in the synthesis of more complex heterocyclic compounds.

  • Biology: : Investigated for antimicrobial and antifungal properties.

  • Medicine: : Potential use in drug development due to its biological activity.

  • Industry: : Possible applications in the synthesis of advanced materials and polymers.

Mechanism of Action

The biological activity of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide may be attributed to its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes involved in metabolic pathways.

  • Pathways Involved: : Inhibition of key enzymes could lead to its antimicrobial effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between the target compound and its analogs:

Compound Name & ID Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
Target Compound Furan-2-yl (oxadiazole), furan-2-carboxamide (phenyl) C₁₇H₁₂N₃O₄* 322.30 Dual furan rings, compact oxadiazole linker Antiviral, enzyme inhibition
N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylfuran-2-carboxamide 4-Cl (oxadiazole), ethyl (amide) C₁₅H₁₃ClN₃O₃ 318.74 Chlorine enhances electronegativity; ethyl improves lipophilicity Drug design, antimicrobials
5-Bromo-N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide 5-Br (furan carboxamide) C₁₇H₁₀BrN₃O₄ 400.18 Bromine increases hydrophobicity and steric bulk Enhanced target binding
N-[(furan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide Phenyl (oxazole), furan-2-ylmethyl (amide) C₁₅H₁₂N₂O₃ 280.27 Oxazole ring alters electronic properties; phenyl enables π-π interactions Alternative binding scaffolds
V029-4490 (screening compound) 3-Trifluoromethylphenyl (oxadiazole), propenamide C₂₆H₂₁F₃N₃O₃ 492.46 CF₃ group enhances metabolic stability; extended chain increases lipophilicity High-throughput screening
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide Benzyl (oxadiazole) C₂₀H₁₅N₃O₃ 345.35 Bulky benzyl group introduces steric hindrance Steric-dependent target modulation

*Hypothetical formula inferred from structural analogs.

Electronic and Pharmacokinetic Insights

  • Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to 1,2-oxazole derivatives (), due to its resonance-stabilized structure .
  • Substituent Effects: Halogenation (Cl, Br): Chlorine and bromine improve binding via hydrophobic interactions but may reduce solubility () . Trifluoromethyl (CF₃): Enhances electron-withdrawing effects and resistance to oxidative metabolism () .

Research Findings and Docking Studies

  • Antiviral Potential: Analogs like N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide () showed strong docking scores against viral targets, suggesting the target compound may share similar mechanisms .
  • Computational Modeling : Density-functional theory (DFT) studies () underpin the electronic behavior of these compounds, critical for predicting reactivity and binding .

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Structural Overview

The molecular formula of this compound is C18H17N3O4, with a molecular weight of approximately 339.3 g/mol. The compound incorporates furan and oxadiazole rings, which are known for their biological significance, particularly in antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds containing furan and oxadiazole moieties often exhibit antimicrobial properties. For instance, derivatives of oxadiazoles have shown significant activity against various bacterial strains. Preliminary studies suggest that this compound may possess similar antimicrobial capabilities .

Compound Activity Target Organisms
This compoundPotential AntimicrobialBacteria (e.g., E. coli, Staphylococcus aureus)
5-Furan derivativesSignificant AntibacterialVarious strains including Gram-positive and Gram-negative bacteria

Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has been well-documented. For example, certain oxadiazole-based compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) with IC50 values in the low micromolar range .

In one study involving related compounds, it was observed that modifications in the structure significantly influenced their antiproliferative activities. The presence of electron-donating or withdrawing groups on the aromatic rings affected their interaction with cancer cell targets .

Cell Line IC50 Value (µM) Reference Compound
MCF-70.65 - 15.63Tamoxifen
U9370.12 - 2.78Doxorubicin

The mechanism by which this compound exerts its biological effects is still under investigation. However, similar compounds have been reported to induce apoptosis in cancer cells through pathways involving p53 expression and caspase activation . Molecular docking studies suggest that these compounds may interact with specific receptors or enzymes critical to tumor progression.

Case Studies

Several studies have focused on the biological activity of compounds structurally similar to this compound:

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were tested for their cytotoxicity against various cancer cell lines. Some exhibited higher potency than established chemotherapeutics like doxorubicin and tamoxifen .
  • Antimicrobial Evaluation : Another research effort evaluated the antibacterial properties of furan-containing compounds against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed superior activity compared to traditional antibiotics .

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